molecular formula C4H5ClN4 B1357129 5-Chloro-2-hydrazinopyrimidine CAS No. 823-90-5

5-Chloro-2-hydrazinopyrimidine

Cat. No.: B1357129
CAS No.: 823-90-5
M. Wt: 144.56 g/mol
InChI Key: WUDNSGDMTFEQIF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazinopyrimidine is a heterocyclic compound with the molecular formula C4H5ClN4. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5-position and a hydrazine group at the 2-position. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing 5-Chloro-2-hydrazinopyrimidine involves the reaction of 5-chloropyrimidine with hydrazine hydrate. This reaction typically occurs in an alcohol medium, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

5-Chloropyrimidine+Hydrazine HydrateThis compound\text{5-Chloropyrimidine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 5-Chloropyrimidine+Hydrazine Hydrate→this compound

The reaction is usually carried out by refluxing the reactants for several hours, ensuring complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydrazinopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazine group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, hydrazones, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-hydrazinopyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazinopyrimidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions can generate reactive intermediates that further modulate its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinopyrimidine: Lacks the chlorine atom at the 5-position, resulting in different reactivity and biological properties.

    5-Bromo-2-hydrazinopyrimidine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

    5-Chloro-2-aminopyrimidine: Contains an amino group instead of a hydrazine group, leading to different chemical behavior and uses.

Uniqueness

5-Chloro-2-hydrazinopyrimidine is unique due to the presence of both a chlorine atom and a hydrazine group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

(5-chloropyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDNSGDMTFEQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482902
Record name 5-Chloro-2-hydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-90-5
Record name 5-Chloro-2-hydrazinylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydrazinopyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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